

Selectivity Profile of PF-06471553: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PF-06471553

Cat. No.: B609994

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of **PF-06471553**, a potent inhibitor of Monoacylglycerol Acyltransferase 3 (MOGAT3). The information is compiled to assist researchers and drug development professionals in understanding the compound's specificity and potential off-target effects.

Introduction to PF-06471553

PF-06471553 is a chemical probe designed to selectively inhibit the enzyme Monoacylglycerol Acyltransferase 3 (MOGAT3), also known as 2-acylglycerol O-acyltransferase 3. MOGAT3 is an acyltransferase involved in the synthesis of diacylglycerol (DAG) from 2-monoacylglycerol and fatty acyl-CoA.^[1] This enzymatic activity is a key step in lipid metabolism, particularly in the absorption of dietary fat in the small intestine.^[1]

Quantitative Selectivity Data

PF-06471553 exhibits high potency for MOGAT3 and significant selectivity over other closely related acyltransferases. The available quantitative data is summarized in the tables below.

Table 1: Potency of **PF-06471553** against MOGAT3

Target	IC50 (nM)	Assay Type
MOGAT3	92	Biochemical Radiometric Assay

Data sourced from The Chemical Probes Portal.[\[1\]](#)

Table 2: Selectivity of **PF-06471553** against Related Acyltransferases

Target	IC50 (μM)	Selectivity Fold (vs. MOGAT3)
MGAT1	14.9	>160
MGAT2	19.8	>160
DGAT1	>50	>543
DGAT2	>100	>1086

Data sourced from The Chemical Probes Portal.[\[1\]](#)

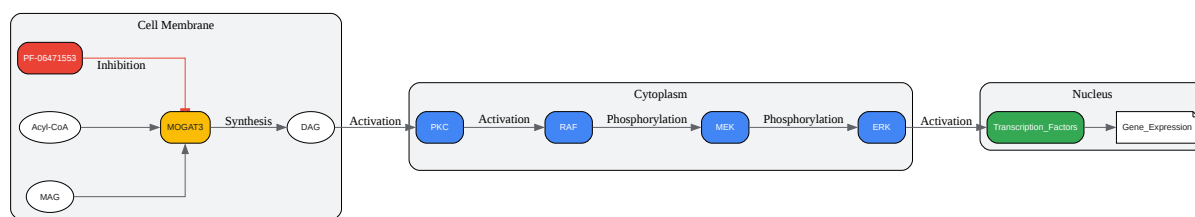
Broad Panel Selectivity Screening

PF-06471553 was screened at a concentration of 10 μM against a broad panel of over 120 targets, including various receptors, ion channels, transporters, and enzymes.[\[1\]](#) The compound was found to be highly selective for MOGAT3. The detailed quantitative results of this broad panel screening are not publicly available in their entirety. Typically, such screenings are conducted by contract research organizations (e.g., Eurofins SafetyScreen panels) and the results are often proprietary.

Signaling Pathway of MOGAT3

MOGAT3 plays a crucial role in lipid metabolism, specifically in the diacylglycerol (DAG) synthesis pathway. The enzymatic activity of MOGAT3 converts monoacylglycerol (MAG) and Acyl-CoA into DAG. DAG is a critical signaling molecule that can activate various downstream pathways, most notably the Protein Kinase C (PKC) family. Activation of PKC can, in turn, lead to the activation of the MAPK/ERK signaling cascade (specifically involving RAF, MEK, and

ERK), which is implicated in cell proliferation, differentiation, and survival. Recent studies have shown that MOGAT3-mediated DAG accumulation can contribute to resistance to anti-cancer therapies that target the BRAF/EGFR pathway in colorectal cancer.[2]



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Caption: MOGAT3 signaling pathway and the inhibitory action of **PF-06471553**.

Experimental Protocols

MOGAT3 Biochemical Radiometric Assay (Representative Protocol)

This protocol is a representative example based on standard methods for assaying acyltransferase activity using a radiolabeled substrate. The specific details for the assay used for **PF-06471553** are not fully published.

Objective: To determine the in vitro inhibitory potency of **PF-06471553** against human MOGAT3.

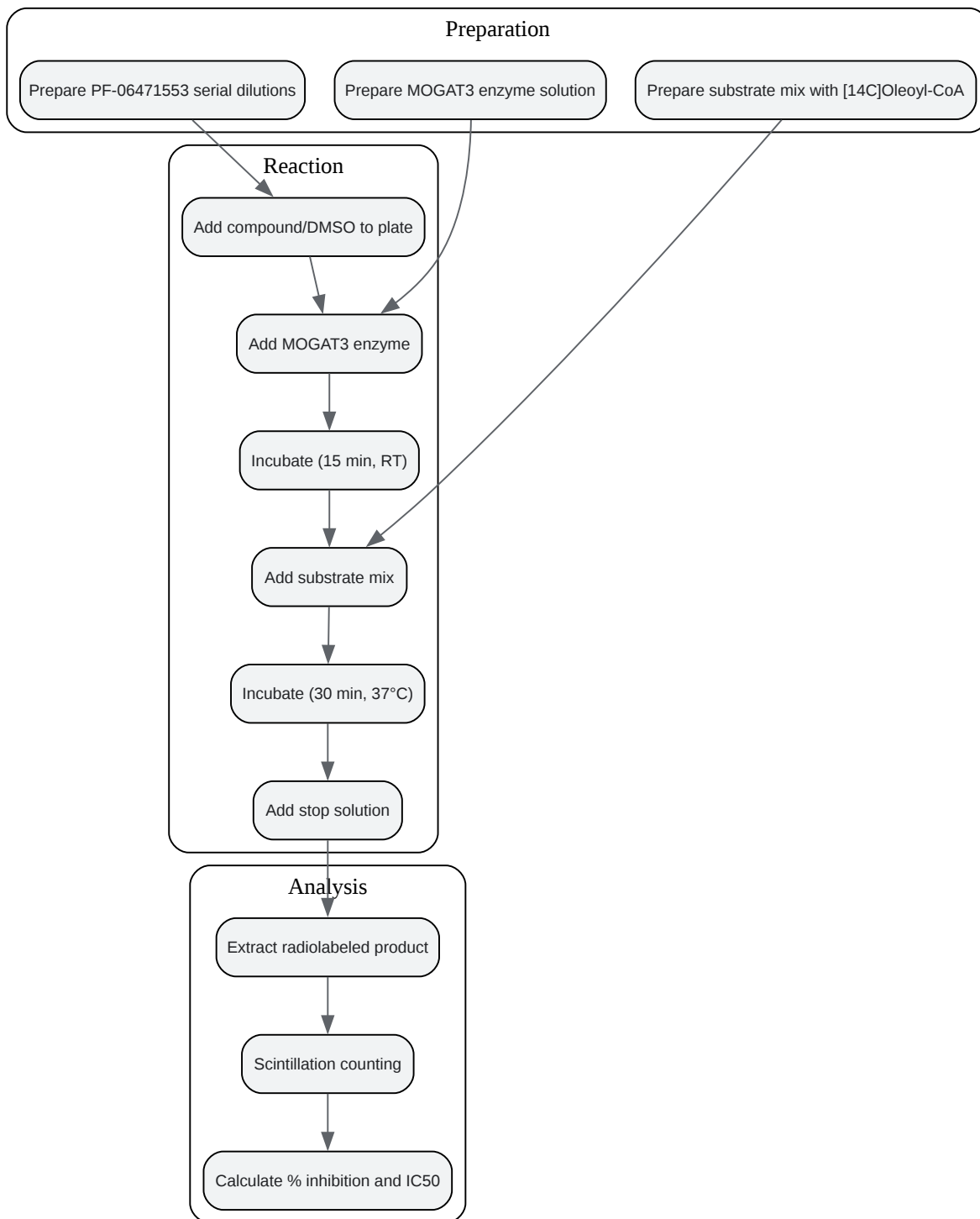
Materials:

- Recombinant human MOGAT3 enzyme
- 2-monooleoylglycerol (substrate)
- [1-14C]Oleoyl-CoA (radiolabeled substrate)
- Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mg/mL BSA
- **PF-06471553** (test compound) dissolved in DMSO
- DMSO (vehicle control)
- Stop solution: 2:1 (v/v) chloroform:methanol
- Scintillation cocktail
- 96-well microplate

Procedure:

- Prepare serial dilutions of **PF-06471553** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 2 µL of the compound dilutions or DMSO to the wells of the microplate.
- Add 20 µL of MOGAT3 enzyme solution (e.g., 50 ng/well) to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 28 µL of a substrate mix containing 2-monooleoylglycerol and [1-14C]Oleoyl-CoA (final concentrations, e.g., 100 µM and 10 µM, respectively).
- Incubate the reaction mixture for 30 minutes at 37°C.
- Terminate the reaction by adding 100 µL of the stop solution.
- Separate the radiolabeled diacylglycerol product from the unreacted [1-14C]Oleoyl-CoA using thin-layer chromatography (TLC) or a liquid-liquid extraction method.

- Quantify the amount of radiolabeled product by adding the extracted phase to a scintillation cocktail and measuring the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the MOGAT3 radiometric assay.

Broad Panel Selectivity Assay (General Protocol)

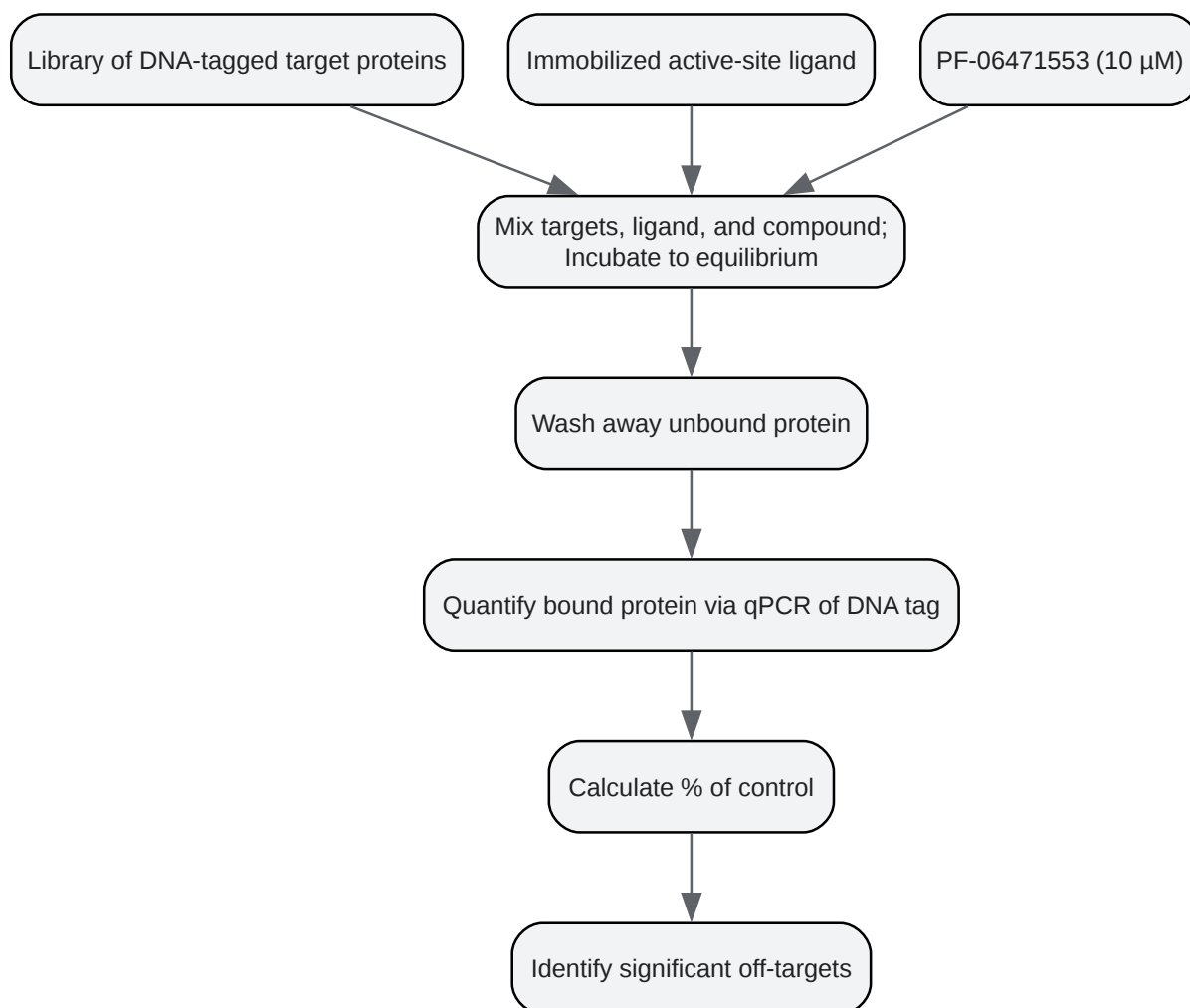
This is a general description of a competitive binding assay format, such as the KINOMEscan™ platform, which is commonly used for broad selectivity profiling.

Objective: To assess the selectivity of **PF-06471553** against a large panel of kinases and other ATP-binding proteins.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the target protein. The amount of target protein bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the protein.

Procedure:

- A library of target proteins (e.g., kinases) is expressed, each tagged with a unique DNA identifier.
- The target proteins are individually mixed with the immobilized ligand and the test compound (**PF-06471553**) at a fixed concentration (e.g., 10 μ M).
- The mixtures are incubated to allow for binding to reach equilibrium.
- Unbound protein is washed away.
- The amount of protein bound to the immobilized ligand is determined by qPCR of the DNA tag.
- The results are expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the target.
- Hits (significant binders) can be further characterized by determining their dissociation constant (K_d) through dose-response experiments.



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Caption: General workflow for a broad panel competitive binding assay.

Conclusion

PF-06471553 is a potent and highly selective inhibitor of MOGAT3. Its selectivity has been demonstrated against closely related acyltransferases and in a broad panel screening against over 120 other proteins. The compound serves as a valuable tool for studying the biological functions of MOGAT3 and for investigating its role in lipid metabolism and disease. Further research may be warranted to explore the therapeutic potential of inhibiting MOGAT3, particularly in the context of metabolic disorders and oncology.

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References

- 1. Probe PF-06471553 | Chemical Probes Portal [chemicalprobes.org]
- 2. JCI - MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer [jci.org]
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